Ascaphin-8 vs. Lysine-Substituted Analogs: Potency Against ESBL-Producing Clinical Isolates
Ascaphin-8 demonstrates potent activity against ESBL-producing clinical isolates, with MIC values of 1.5–6 μM against Escherichia coli and 12.5–25 μM against Klebsiella pneumoniae [1]. Substitution of Ala¹⁰, Val¹⁴, or Leu¹⁸ with L-lysine yields analogs (Lys10, Lys14, Lys18) that largely retain antibacterial potency while drastically reducing hemolytic activity (LC₅₀ > 500 μM vs. 55 μM for the parent peptide) [1][2]. Notably, ESBL-producing Proteus mirabilis strains are susceptible to ascaphin-8 (MIC = 12.5–25 μM), whereas non-ESBL isolates of the same species are intrinsically resistant (MIC > 100 μM), indicating a differential susceptibility linked to the ESBL phenotype [1].
| Evidence Dimension | Antibacterial potency (MIC) against ESBL-producing clinical isolates and hemolytic activity (LC₅₀) |
|---|---|
| Target Compound Data | Ascaphin-8: MIC 1.5–6 μM (E. coli ESBL), 12.5–25 μM (K. pneumoniae ESBL), ≤25 μM (Citrobacter, Salmonella, Serratia, Shigella spp.); LC₅₀ = 55 μM (human erythrocytes) |
| Comparator Or Baseline | Lys10/Lys14/Lys18 analogs: MIC comparable to parent against ESBL strains; LC₅₀ > 500 μM (human erythrocytes); Lys4/Lys8 analogs: most potent but highest hemolytic activity |
| Quantified Difference | ≥9.1-fold reduction in hemolytic activity while retaining antibacterial potency for Lys10/Lys14/Lys18 analogs |
| Conditions | Clinical isolates of ESBL-producing Enterobacteriaceae; standard broth microdilution MIC assays; hemolysis assay using human erythrocytes |
Why This Matters
For procurement decisions, ascaphin-8 serves as the essential parent scaffold; the Lys10, Lys14, and Lys18 analogs are preferred when lower toxicity is required, but their antibacterial potency is benchmarked directly against ascaphin-8 as the reference standard.
- [1] Eley A, Ibrahim M, El Kurdi S, Conlon JM. Activities of the frog skin peptide, ascaphin-8 and its lysine-substituted analogs against clinical isolates of extended-spectrum β-lactamase (ESBL) producing bacteria. Peptides. 2008;29(1):25-30. View Source
- [2] Conlon JM, Galadari S, Raza H, Condamine E. Design of potent, non-toxic antimicrobial agents based upon the naturally occurring frog skin peptides, ascaphin-8 and peptide XT-7. Chem Biol Drug Des. 2008;72(1):58-64. View Source
